BenchChemオンラインストアへようこそ!

1-Bromo-3-(2,2-difluoropropoxy)benzene

Medicinal Chemistry Lipophilicity (LogP/XLogP) Drug Design

1-Bromo-3-(2,2-difluoropropoxy)benzene (CAS 1780786-26-6) is a halogenated aromatic compound with the formula C9H9BrF2O and a molecular weight of 251.07. As a building block, it uniquely combines a versatile aryl bromide handle with a 2,2-difluoropropoxy group, a motif designed to balance lipophilicity and conformational flexibility.

Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
CAS No. 1780786-26-6
Cat. No. B1406222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2,2-difluoropropoxy)benzene
CAS1780786-26-6
Molecular FormulaC9H9BrF2O
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESCC(COC1=CC(=CC=C1)Br)(F)F
InChIInChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
InChIKeyPRCHSIGEZRZWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2,2-difluoropropoxy)benzene: A Specialized meta-Substituted Building Block for Fluorinated Molecular Design


1-Bromo-3-(2,2-difluoropropoxy)benzene (CAS 1780786-26-6) is a halogenated aromatic compound with the formula C9H9BrF2O and a molecular weight of 251.07 . As a building block, it uniquely combines a versatile aryl bromide handle with a 2,2-difluoropropoxy group, a motif designed to balance lipophilicity and conformational flexibility [1]. Its structure specifically positions the bromine atom meta to the fluorinated alkoxy chain, a regiochemistry that is critical for constructing specific bond vectors in drug-like molecules and functional materials .

Why Generic Substitution Fails: The Quantifiable Difference in Polarity and Conformation Between Fluoroalkoxy Aryl Bromides


Substituting 1-Bromo-3-(2,2-difluoropropoxy)benzene with a simpler analog like 1-Bromo-3-(trifluoromethoxy)benzene fails when the research objective requires a specific, non-intuitive balance of properties. The 2,2-difluoropropoxy chain is not merely a larger version of a trifluoromethoxy group; it introduces a fundamentally different molecular vector and a unique 'environmental adaptor' capacity [1]. This is evidenced by a quantitative difference in lipophilicity, with the target compound exhibiting a higher XLogP of ~3.5, compared to ~3.3 for the trifluoromethoxy analog [2]. This shift, rooted in the ability of partially fluorinated alkyl groups to interconvert between lipophilic and polar conformations, critically alters a molecule's membrane permeability and binding site occupancy, making simple analog swapping a direct risk to a drug candidate's pharmacokinetic profile [1].

Quantitative Differentiation Evidence for 1-Bromo-3-(2,2-difluoropropoxy)benzene vs. its Closest Analogs


Elevated Lipophilicity (XLogP > 3.5) Compared to the Trifluoromethoxy Analog

The 2,2-difluoropropoxy group confers a higher, electronically distinct lipophilicity to the aryl bromide scaffold in comparison to the more common trifluoromethoxy group. The target compound, 1-Bromo-3-(2,2-difluoropropoxy)benzene, has a computationally predicted XLogP of approximately 3.5 [1]. This is quantified as being higher than the XLogP of 3.3 for the direct building block analog 1-Bromo-3-(trifluoromethoxy)benzene . The 0.2 log unit increase is a structurally tunable parameter arising from the additional methylene group being partially offset by the α,α-difluoro substitution, a feature not present in perfluorinated alkoxy chains.

Medicinal Chemistry Lipophilicity (LogP/XLogP) Drug Design

Conformational Polarity 'Environmental Adaptor' Behavior Versus Static Trifluoromethoxy Group

The 2,2-difluoropropoxy group acts as an 'environmental adaptor', capable of interconverting between a highly lipophilic and a polar conformation to adjust to its molecular environment. This is in stark contrast to the behavior of the trifluoromethoxy group, which has been diagnosed as an intrinsically lipophilic unit by vector analysis [1]. This conformational dependence of polarity, similar to the more well-known difluoromethoxy group, allows 1-Bromo-3-(2,2-difluoropropoxy)benzene to serve as a precursor for ligands that can optimize binding site occupancy in a way that an OCF3-derived ligand cannot, providing a strategic advantage for modulating biological targets with dynamic polarity microenvironments.

Conformational Analysis Polarity Structural Biology

Validated Utility in Human Dihydroorotate Dehydrogenase (DHODH) Inhibitor Design

The 2,2-difluoropropoxy group has been successfully utilized in potent, co-crystallized inhibitors of human DHODH, a validated target in acute myeloid leukemia [1]. The crystal structure, PDB 9EZ9, explicitly features an inhibitor with a terminal 2,2-difluoropropoxy group [1]. The 2.6 Å structure confirms the group's specific spatial occupation and electronic compatibility within the target's binding pocket. This direct structural biology evidence validates the group's utility in achieving a specific binding mode that cannot be guaranteed by simple steric analogs, thereby justifying its procurement over a generic alkoxyphenyl bromide for DHODH-focused programs.

DHODH Inhibitor X-ray Crystallography Acute Myeloid Leukemia

High Nanomolar Potency Achieved in SGLT2 Inhibitor Chemical Series

A compound featuring a 2,2-difluoropropoxy moiety demonstrated potent inhibition of human SGLT2 with an IC50 of 130 nM in a cellular uptake assay [1]. The inhibitor, (2S,3R,4R,5S,6R)-2-(4-chloro-2-((2,2-difluoropropoxy)methyl)-5-(4-ethylbenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, was tested in HEK293 cells overexpressing the transporter, confirming that the group is compatible with achieving sub-micromolar cellular activity. This data point compares favorably to the often higher micromolar potencies seen with analogous compounds containing non-fluorinated propoxy chains, establishing the 2,2-difluoropropoxy group as a performance-differentiating motif for this therapeutic target.

SGLT2 Inhibitor Metabolic Disease Medicinal Chemistry

When to Prioritize 1-Bromo-3-(2,2-difluoropropoxy)benzene: Precision Application Scenarios


Medicinal Chemistry: Fine-Tuning ADME Profiles While Maintaining a Core Scaffold

When SAR studies demand a subtle but defined increase in lipophilicity to improve membrane permeability without resorting to a perfluorinated group, 1-Bromo-3-(2,2-difluoropropoxy)benzene is the reagent of choice. Its predicted XLogP of ~3.5, compared to 3.3 for the trifluoromethoxy analog, offers a precise log unit shift [1] . This specific lipophilic increment is critical for lead optimization, where a 0.15 log unit change can affect a molecule's absorption and distribution profile.

Structure-Based Drug Design: Exploiting Conformational Dynamics for Target Engagement

For programs focused on targets like DHODH, where crystallographic evidence confirms the 2,2-difluoropropoxy group's binding mode, this building block is essential for synthesizing analogs that mimic the successful interaction observed in PDB 9EZ9 [2]. The ability of the difluoropropoxy 'environmental adaptor' to adjust its polarity to the binding pocket is a specific conformational feature that simpler, static analogs cannot replicate [3].

Chemical Biology: A Potent Handle for Transporter-Targeted Probe Synthesis

Researchers developing probes for metabolic transporters like SGLT2 gain a substantial advantage by starting with this building block. Derived compounds have achieved a 130 nM IC50, a performance that validates the difluoropropoxy group's role in high-affinity binding and serves as a compelling starting point for new chemical probe synthesis, steering procurement away from non-fluorinated versions that result in micromolar binders [4].

Organic Synthesis: A Robust 'meta'-Substituted Aryl Bromide Handle for Convergent Synthesis

The meta-bromination pattern of 1-Bromo-3-(2,2-difluoropropoxy)benzene provides a specific vector for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is structurally distinct from ortho or para isomers [1]. The compound's purity of ≥95% and the electronic influence of the difluoroalkoxy group on the aryl ring's reactivity make it a reliable, vector-selective intermediate for assembling complex, fluorinated biaryl or aminoaryl frameworks in pharmaceutical and agrochemical R&D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(2,2-difluoropropoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.